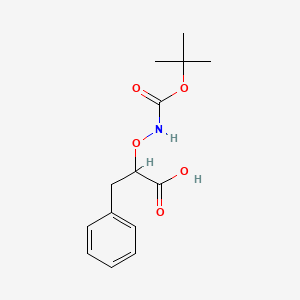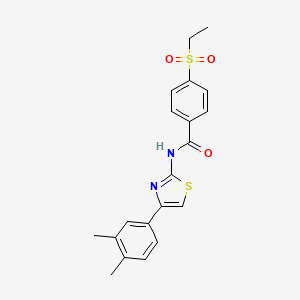
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Microwave-Assisted Facile Synthesis
The study presented in paper focuses on the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups. These compounds were synthesized using a solvent-free method under microwave irradiation. The structures were confirmed through various spectroscopic methods, and the compounds were evaluated for anticancer activity against several human cancer cell lines. The most promising compounds exhibited GI50 values comparable to the standard drug Adriamycin. Additionally, molecular docking and ADMET studies suggested good oral drug-like behavior.
Determination of Alcohols and Amines
Paper does not directly relate to the synthesis or analysis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide but discusses the derivatization of alcohols and amines for fluorescence detection. The paper evaluates the reactivity of enantiomers of a derivatization agent with various functional groups, optimizing reaction conditions for maximum yield.
Synthesis and Biological Evaluation
In paper , a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone. These compounds were screened for their inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing potential for further medicinal chemistry applications.
Inhibitors of Stearoyl-CoA Desaturase-1
Paper reports on the optimization of benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1). The compound 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide showed potent inhibitory activity and a dose-dependent decrease in plasma desaturation index in mice, indicating its potential as an orally efficacious SCD-1 inhibitor.
Supramolecular Gelators
The research in paper involves the synthesis of N-(thiazol-2-yl)benzamide derivatives and their investigation as supramolecular gelators. The study highlights the role of methyl functionality and non-covalent interactions in gelation behavior. Two amides demonstrated gelation behavior, and their crystal structures revealed the presence of π-π interactions and cyclic N–H⋯N and S⋯O interactions.
Cardiac Electrophysiological Activity
Paper describes the synthesis and electrophysiological activity of N-substituted imidazolylbenzamides, which showed potency as class III agents in cardiac electrophysiological assays. One compound, in particular, demonstrated in vivo efficacy in models of reentrant arrhythmias.
Anti-inflammatory Drugs
In paper , four N,N-dimethylamino)benzamide derivatives based on thiazole and thiazoline were synthesized and evaluated for anti-inflammatory activity. Two of the compounds showed anti-inflammatory activity without adverse effects on myocardial function, as confirmed by spectroscopic methods and X-ray crystallography.
Molecular Docking Studies
Paper reports the synthesis of a 1,3,4-thiadiazole derivative and its evaluation as a potential inhibitor of dihydrofolate reductase (DHFR). The compound showed promise as a DHFR inhibitor, surpassing several known analogues in molecular docking studies.
Antifungal Activity
The study in paper involved the synthesis of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides and their in vitro antifungal activity evaluation. The compounds exhibited low to moderate antifungal activity.
Antimicrobial Evaluation
Finally, paper discusses the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives and their antimicrobial activity. The study found that derivatives with electron-donating groups showed better antimicrobial activity, with hydroxy and amino substituted derivatives being the most active.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research shows that compounds structurally related to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide exhibit promising anticancer properties. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated significant anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Cardiac Electrophysiological Activity
Compounds with structures similar to the one , such as N-substituted imidazolylbenzamides, have shown potency in in vitro cardiac electrophysiological assays. These compounds were found to be effective in models of reentrant arrhythmias, indicating their potential as selective class III agents (Morgan et al., 1990).
Antimicrobial and Antifungal Activity
Several research studies have demonstrated the antimicrobial and antifungal efficacy of compounds related to this compound. For example, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives showed significant activity against various bacterial and fungal species (Chawla, 2016).
Anti-inflammatory and Myocardial Function
Research on derivatives of 2-aminothiazole and 2-amino-2-thiazoline coupled with benzamide structures revealed anti-inflammatory properties. Some compounds showed effectiveness across concentration ranges without adversely affecting myocardial function (Lynch et al., 2006).
Antioxidant Activity
Studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, structurally similar to the compound , have shown potent antioxidant activity. These compounds were effective against bacterial strains like Staphylococcus aureus (Karanth et al., 2019).
Eigenschaften
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-27(24,25)17-9-7-15(8-10-17)19(23)22-20-21-18(12-26-20)16-6-5-13(2)14(3)11-16/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVASMZMUVUVEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

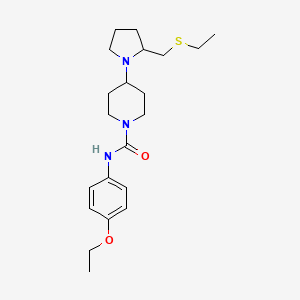
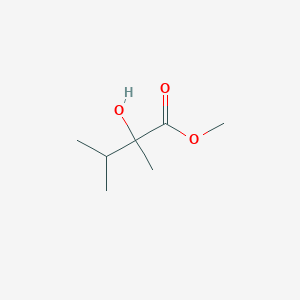

![N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B3000182.png)

![2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3000184.png)
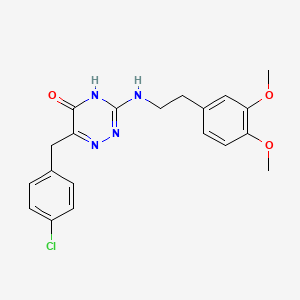
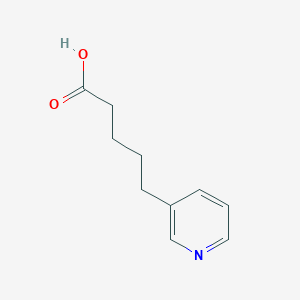

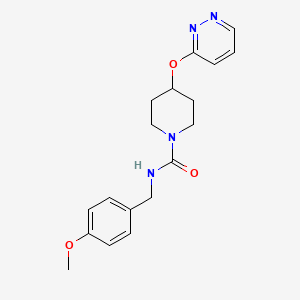
![Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl](/img/structure/B3000192.png)

